An In-depth Technical Guide to 14:1 EPC Trifluoromethanesulfonate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 14:1 EPC Trifluoromethanesulfonate for Researchers and Drug Development Professionals
Central, Switzerland - 14:1 EPC trifluoromethanesulfonate, a cationic lipid, is gaining significant attention within the scientific community for its potential in drug delivery and gene therapy applications. This technical guide provides a comprehensive overview of its chemical properties, transfection efficiency, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Chemical Identity and Properties
14:1 EPC trifluoromethanesulfonate is a derivative of ethyl-phosphatidylcholine (EPC) featuring monounsaturated 14-carbon fatty acid chains.[1][2] Its chemical formula is C39H73F3NO11PS, and it is identified by the CAS Number 1246304-44-8.[3] A common synonym for this compound is 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf salt), often abbreviated as 14:1 EPC (Tf Salt).[4] This lipid is characterized as a white to off-white solid, soluble in various organic solvents such as chloroform, methanol, and ethanol, and is typically stored at -20°C to maintain its stability.[4]
The structure of 14:1 EPC trifluoromethanesulfonate is notable for its cationic headgroup, a result of the esterification of the phosphate group in phosphatidylcholine, and its two monounsaturated 14:1 hydrocarbon chains in the hydrophobic tail. This specific molecular architecture is a key determinant of its high transfection activity.
Quantitative Data Summary
The following tables summarize the key quantitative data available for 14:1 EPC trifluoromethanesulfonate and related compounds.
| Chemical and Physical Properties | |
| Molecular Formula | C39H73F3NO11PS |
| Molecular Weight | 852.03 g/mol |
| CAS Number | 1246304-44-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, methanol, ethanol |
| Storage Temperature | -20°C |
| Transfection Efficiency of Cationic Phosphatidylcholine Derivatives | |
| Lipid | Relative Transfection Efficiency (compared to EDOPC) |
| diC14:1c-EPC | ~10-12 times higher |
| diC14:1t-EPC | ~10 times higher |
| C14:1C2:0-C14:1PC | ~10 times higher |
| diC18:1-EPC (EDOPC) | 1 (Reference) |
| Data sourced from studies on human umbilical artery endothelial cells (HUAEC). |
Experimental Protocols
Protocol for Liposome Preparation using Thin-Film Hydration
This protocol describes a common method for preparing cationic liposomes.
Materials:
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14:1 EPC trifluoromethanesulfonate
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Co-lipid (e.g., DOPE or cholesterol)
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Chloroform
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Aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline)
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Round-bottom flask
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Rotary evaporator
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Bath sonicator or extruder
Procedure:
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Lipid Dissolution: Dissolve 14:1 EPC trifluoromethanesulfonate and any co-lipids in chloroform in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.
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Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
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Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.
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Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).
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Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size.
Protocol for In Vitro Transfection
This protocol outlines a general procedure for transfecting cells in culture using cationic liposomes.
Materials:
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Liposome suspension (prepared as above)
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Plasmid DNA or siRNA
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Serum-free cell culture medium (e.g., Opti-MEM)
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Cells to be transfected
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96-well or other culture plates
Procedure:
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Cell Seeding: Seed the cells in culture plates 24 hours prior to transfection to achieve approximately 80% confluency at the time of the experiment.
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Lipoplex Formation:
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Dilute the liposome suspension in serum-free medium.
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In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) in serum-free medium.
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Combine the diluted liposomes and nucleic acids. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.
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Transfection:
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Remove the culture medium from the cells and wash with a buffered saline solution.
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Add the lipoplex-containing medium to the cells.
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Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
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Post-Transfection:
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After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
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Culture the cells for 24-72 hours before assaying for gene expression or gene silencing.
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Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape of Cationic Liposomes
The primary mechanism for the cellular entry of cationic liposomes is endocytosis. The positively charged lipoplexes interact with the negatively charged cell surface, triggering their internalization into endosomes. For the therapeutic or genetic payload to be effective, it must be released from the endosome into the cytoplasm. This "endosomal escape" is a critical step and is thought to be facilitated by the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-lamellar lipid phases that promote release.
Caption: Cellular uptake and endosomal escape of a cationic lipoplex.
Experimental Workflow for Liposome Preparation and Transfection
The following diagram illustrates the typical workflow for researchers using 14:1 EPC trifluoromethanesulfonate for in vitro transfection studies.
Caption: Workflow for liposome preparation and in vitro transfection.
